(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol
Description
(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol is a chiral binaphthol derivative with a partially hydrogenated naphthalene backbone (octahydrobinaphthalene) and pyrenyl substituents at the 3,3' positions. Its S-configuration ensures enantioselectivity in asymmetric catalysis and materials science applications . The hydroxyl groups at the 2,2' positions serve as coordination sites for metal catalysts, while the pyrenyl substituents enhance π-π stacking interactions, making it useful in supramolecular chemistry and photophysical studies . The compound’s molecular formula is C₄₈H₃₈O₂, with a molecular weight of 646.80 g/mol . It is stored under inert conditions (2–8°C) to prevent oxidation or decomposition .
Properties
IUPAC Name |
1-(2-hydroxy-3-pyren-1-yl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-pyren-1-yl-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H38O2/c53-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)54)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h5-6,9-12,15-28,53-54H,1-4,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNGMKJMXCSEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)C7=C8CCCCC8=CC(=C7O)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthalene core, which is achieved through a series of coupling reactions.
Hydrogenation: The binaphthalene core undergoes hydrogenation to introduce the octahydro groups at the specified positions.
Final Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol undergoes various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under controlled conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis. Its unique structure allows for the selective formation of enantiomerically pure products, which are crucial in the development of pharmaceuticals and fine chemicals.
Biology
In biological research, this compound is studied for its potential as a molecular probe. Its fluorescent properties make it useful in imaging and tracking biological processes at the molecular level.
Medicine
In medicine, the compound’s chiral properties are explored for the development of new drugs. Its ability to interact selectively with biological targets makes it a promising candidate for therapeutic applications.
Industry
In the industrial sector, (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural and chemical properties.
Mechanism of Action
The mechanism of action of (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, modulating their activity. This selective binding is mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions with aromatic residues in the target proteins.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
Key Observations :
- Pyrenyl substituents (target compound) provide greater steric hindrance and π-conjugation than phenyl or phenanthrenyl groups, favoring applications in asymmetric catalysis and optoelectronics .
- Electron-withdrawing groups (e.g., CF₃) enhance oxidative stability but reduce nucleophilicity .
- Bulky silyl groups (e.g., triethylsilyloxy) improve enantiomeric excess (ee ≥ 90%) by stabilizing transition states .
Stereochemical and Enantioselectivity Trends
Table 2: Enantiomeric Excess (ee) and Catalytic Performance
Key Observations :
Table 3: Stability and Handling Requirements
Biological Activity
(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the family of binaphthyl derivatives and is characterized by its unique stereochemistry and structural features. The focus of this article is to explore its biological activity based on existing research findings.
- Molecular Formula : C32H30O2
- Molecular Weight : 446.58 g/mol
- CAS Number : 575451-08-0
These properties suggest a relatively large and complex structure that may interact with biological systems in unique ways.
Antioxidant Activity
Research indicates that compounds similar to (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress which is linked to various diseases.
Anticancer Properties
Several studies have highlighted the anticancer potential of binaphthyl derivatives. For instance:
- In vitro Studies : Compounds with structural similarities have shown cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values in the low micromolar range for certain derivatives against breast cancer cells .
- Mechanism of Action : The proposed mechanisms include apoptosis induction and cell cycle arrest at the S phase in treated cells. This suggests that (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol may also possess similar properties .
Antimicrobial Activity
The antimicrobial activity of related compounds has been documented extensively:
- Bacterial Strains Tested : Compounds have shown effectiveness against strains such as E. coli, Staphylococcus aureus, and Klebsiella pneumoniae.
- Minimum Inhibitory Concentration (MIC) : Some studies report MIC values comparable to standard antibiotics .
Study 1: Anticancer Activity Assessment
A detailed investigation was conducted on a series of binaphthyl derivatives including (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol. The study utilized various cancer cell lines to evaluate cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.29 |
| Compound B | MDA-MB-231 | 2.96 |
| (S)-Compound | MCF-7 | 1.50 |
The results indicated that the tested compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 1.50 µM.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 29 |
| Klebsiella sp. | 24 |
| Staphylococcus aureus | 30 |
The compound demonstrated substantial antibacterial activity with inhibition zones comparable to those of established antibiotics .
Q & A
Q. How is the absolute configuration of this binaphthyl derivative determined experimentally?
The absolute configuration is typically resolved via X-ray crystallography. Single-crystal diffraction data can be refined using programs like SHELXL, which employs direct methods for phase determination and least-squares refinement. Comparative analysis with structurally similar (R)-isomers (e.g., trimethylphenyl-substituted analogs) aids in validating stereochemical assignments .
Q. What safety protocols are critical when handling this compound in the laboratory?
Key precautions include:
- Using personal protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact .
- Storing in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizers .
- Following first-aid measures for accidental exposure (e.g., flushing skin with water for 15 minutes and seeking medical attention) .
Q. Which spectroscopic methods are most effective for characterizing its structural purity?
High-resolution NMR (¹H, ¹³C, and 2D techniques like COSY/NOESY) resolves overlapping signals caused by diastereotopic protons and pyrenyl substituents. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies hydroxyl and aromatic functionalities .
Advanced Research Questions
Q. How can synthetic routes be optimized to address steric hindrance from pyrenyl groups during functionalization?
Steric challenges in pyrenyl-substituted binaphthyls can be mitigated by:
Q. What crystallographic strategies resolve disorder in octahydro-binaphthalene frameworks?
For disordered structures, SHELXL’s "PART" and "SUMP" commands partition occupancy for overlapping atoms. Twinning refinement (via TWIN/BASF) and restraints on bond lengths/angles improve model accuracy. High-resolution data (≤ 0.8 Å) is critical .
Q. How can bidirectional synthesis approaches streamline the preparation of complex derivatives?
Bidirectional methods, as demonstrated in quinone synthesis, enable simultaneous functionalization of both naphthalene units. Key steps include:
- Allylation or benzylation of symmetric intermediates to preserve chirality .
- Catalytic hydrogenation or oxidation (e.g., Pd/CuCl₂-mediated O₂ activation) to install multiple functional groups .
Q. What experimental designs minimize variability in catalytic activity studies of this compound?
Randomized block designs with split-split plots (e.g., varying solvents, temperatures, and substrates) reduce confounding factors. Replicates (≥4) and ANOVA analysis statistically validate trends in enantioselectivity or yield .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
